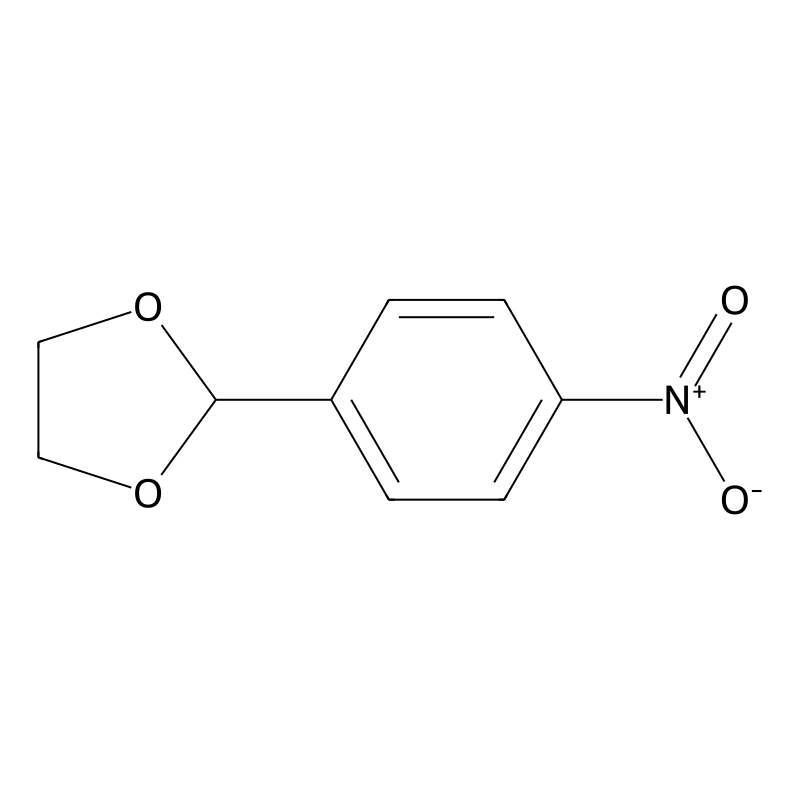

2-(4-Nitrophenyl)-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2,2′-(4-Nitrophenyl) Dipyrromethane

Scientific Field: Chemistry, specifically Organic Synthesis.

Summary of Application: 2,2′-(4-Nitrophenyl) dipyrromethane is a key building block for many chemicals containing porphyrin and polypyrrole structures.

Methods of Application: A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles and used for 2,2′-(4-nitrophenyl) dipyrromethane synthesis in a packed-bed microreactor.

Results or Outcomes: The process exhibited high reaction activity and product selectivity. The synthesis of 2,2′-(4-nitrophenyl) dipyrromethane resulted in a higher yield (90%).

2-(4-Nitrophenyl)-1,3-dioxolane is a heterocyclic organic compound characterized by a five-membered dioxolane ring containing two oxygen atoms and a nitrophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 195.17 g/mol. The structure features a 4-nitrophenyl group attached to the second carbon of the dioxolane ring, which significantly influences its chemical properties and reactivity .

- Reduction: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions.

- Acetalization: The dioxolane ring can undergo acetalization reactions with carbonyl compounds, facilitated by acid catalysts .

- Radical Reactions: The compound can engage in radical formation at the C-2 position of the dioxolane ring, which is a common reaction pathway for similar dioxolanes .

The synthesis of 2-(4-Nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. This method allows for the formation of the dioxolane ring through a condensation reaction, yielding the target compound effectively .

2-(4-Nitrophenyl)-1,3-dioxolane has several applications in both academic research and industrial settings:

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Pharmaceutical Development: Its potential biological activity makes it a candidate for further exploration in drug development.

- Material Science: Due to its unique structural properties, it may find applications in developing new materials or polymers .

Interaction studies involving 2-(4-Nitrophenyl)-1,3-dioxolane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for biological activity. Additionally, understanding its interactions can aid in predicting its behavior in complex biological systems and environments.

Several compounds share structural similarities with 2-(4-Nitrophenyl)-1,3-dioxolane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(4-Nitrophenyl)-1,3-dioxole | Dioxole | Lacks one oxygen atom compared to dioxolane. |

| 2-(4-Methylphenyl)-1,3-dioxolane | Dioxolane | Contains a methyl group instead of a nitro group. |

| 2-(Phenyl)-1,3-dioxolane | Dioxolane | No substituents on the phenyl ring; simpler structure. |

| 2-(Chlorophenyl)-1,3-dioxolane | Dioxolane | Contains a chlorine substituent; different reactivity profile. |

The presence of the nitro group in 2-(4-Nitrophenyl)-1,3-dioxolane distinguishes it from these similar compounds by potentially enhancing its reactivity and biological activity due to electron-withdrawing effects .

The thermodynamic stability of 2-(4-Nitrophenyl)-1,3-dioxolane demonstrates characteristic behavior typical of nitroaromatic compounds containing cyclic acetal moieties. Under ambient conditions, the compound exhibits excellent thermal stability with a melting point range of 90.5-94.0°C, as confirmed by multiple analytical sources [1] [2] [3]. The compound maintains structural integrity at room temperature and requires storage under inert gas conditions to prevent air-sensitive degradation [1].

Thermal decomposition analysis reveals a multi-stage degradation process beginning at approximately 150°C, similar to other dioxolane derivatives [4] [5]. The initial decomposition stage involves the cleavage of the dioxolane ring with concurrent loss of ethylene glycol fragments, representing 5-15% weight loss [4]. This is followed by the primary decomposition phase (250-350°C), where the nitro group undergoes reduction or elimination reactions, accounting for 30-50% of the total weight loss [4] [6].

The thermal stability profile indicates that the compound is significantly more stable than simple nitroaromatic compounds due to the electron-withdrawing nature of the nitro group being partially offset by the dioxolane ring's stabilizing effect [4]. The decomposition temperature exceeds 150°C, making it suitable for moderate temperature applications while requiring careful handling at elevated temperatures [8] [4].

Secondary decomposition occurs at 350-450°C, involving aromatic ring degradation and formation of small molecule gases including carbon oxides and nitrogen oxides [9] [4]. Complete decomposition at temperatures above 450°C results in char formation with less than 5% residual weight [4] [5]. The hazardous decomposition products include carbon monoxide, carbon dioxide, and various nitrogen oxides, necessitating appropriate safety measures during thermal processing [9] [8].

Solubility Behavior in Polar/Non-Polar Media

The solubility characteristics of 2-(4-Nitrophenyl)-1,3-dioxolane reflect its dual nature as a compound containing both polar and non-polar structural elements. The compound demonstrates a partition coefficient (LogP) of 2.16340, indicating moderate lipophilicity [2] [10]. This value suggests preferential solubility in organic solvents over aqueous media, consistent with the hydrophobic character of the nitrophenyl group counterbalanced by the polar dioxolane ring [2] [10].

In polar aprotic solvents, the compound exhibits excellent solubility. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) serve as optimal solvents due to their ability to solvate both the electron-deficient nitrophenyl ring and the polar dioxolane moiety [11] [12]. Acetonitrile and ethyl acetate also provide good solubility, making them suitable for synthetic applications and purification procedures [12].

Polar protic solvents demonstrate moderate solubility characteristics. Ethanol and methanol can dissolve the compound reasonably well, with the hydroxyl groups forming hydrogen bonds with the dioxolane oxygen atoms [13] [12]. However, water solubility remains limited due to the predominant hydrophobic character of the nitrophenyl substituent [11] [14].

Non-polar solvents exhibit poor solubility profiles for 2-(4-Nitrophenyl)-1,3-dioxolane. Hexane, petroleum ether, and other aliphatic hydrocarbons fail to effectively solvate the compound due to insufficient polarity to interact with the nitro group and dioxolane ring [15] [12]. Even aromatic solvents like benzene and toluene show limited solubility, contrasting with the behavior of simple nitrophenol compounds that demonstrate better solubility in aromatic media [15] [12].

The solubility behavior demonstrates typical "like dissolves like" principles, with the compound showing optimal dissolution in solvents of intermediate polarity. This characteristic makes chloroform and dichloromethane particularly effective solvents for analytical and synthetic applications [12].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides characteristic fingerprints for 2-(4-Nitrophenyl)-1,3-dioxolane structural identification. The dioxolane ring protons appear as a complex multiplet at 3.98-4.15 ppm, representing the four equivalent methylene protons of the ethylene glycol unit [16] [17]. The acetal proton exhibits a distinctive singlet at 5.78 ppm, confirming the successful formation of the dioxolane ring [2] [16].

The aromatic region displays characteristic splitting patterns for the para-disubstituted benzene ring. The aromatic protons appear as two sets of signals: one at 7.4-7.5 ppm corresponding to the protons ortho to the dioxolane substituent, and another at 8.1-8.2 ppm for the protons ortho to the nitro group [16] [17]. This downfield shift of the latter signals reflects the strong electron-withdrawing effect of the nitro group [16].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecule. The dioxolane ring carbons appear at 65.3 ppm for the methylene carbons and 103.0 ppm for the acetal carbon [2] [16]. The aromatic carbons exhibit a range of chemical shifts from 123-147 ppm, with the carbon bearing the nitro group appearing most downfield due to deshielding effects [16] [17].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprints for functional group identification. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1520 and 1350 cm⁻¹, respectively [18] [19]. These bands serve as diagnostic indicators for the presence and integrity of the nitro functionality [18].

The dioxolane ring contributes several characteristic absorption bands. Carbon-oxygen stretching vibrations appear in the 1000-1200 cm⁻¹ region, while carbon-hydrogen stretching of the ring methylene groups occurs around 2800-3000 cm⁻¹ [18] [19]. The acetal carbon-hydrogen stretch typically appears as a distinctive band around 2980 cm⁻¹ [18].

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region, overlapping with nitro group vibrations but distinguishable through careful analysis [18] [19]. The aromatic carbon-hydrogen stretching occurs above 3000 cm⁻¹, providing additional structural confirmation [18].

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to infrared analysis, with particular sensitivity to aromatic ring vibrations and symmetric stretching modes. The compound's Raman spectrum is available in commercial databases including the Aldrich Raman Condensed Phase Library [20] [21]. The aromatic ring breathing modes appear as strong bands around 1000-1100 cm⁻¹, providing fingerprint identification [20].

The nitro group symmetric stretching mode is typically Raman-active and appears as a moderately intense band around 1350 cm⁻¹ [20] [21]. The dioxolane ring contributes characteristic bands associated with ring breathing and carbon-oxygen stretching modes [20].

Aromatic carbon-carbon stretching vibrations produce multiple bands in the 1500-1650 cm⁻¹ region, with intensities dependent on the molecular symmetry and polarizability [20] [21]. The combination of these spectroscopic fingerprints provides unambiguous identification and structural confirmation of 2-(4-Nitrophenyl)-1,3-dioxolane [20].

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of 2-(4-Nitrophenyl)-1,3-dioxolane reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak appears at m/z 195, corresponding to the molecular weight of C₉H₉NO₄ [22] [10]. The intensity of the molecular ion varies between 10-30% of the base peak, typical for organic compounds containing labile functional groups [23] [24].

The base peak typically occurs at m/z 76, corresponding to the phenyl cation [C₆H₅]⁺ formed through loss of the nitro group and dioxolane moiety [23] [24]. This fragmentation represents a major pathway with relative intensity of 50-70%, indicating the stability of the aromatic cation under electron impact conditions [23].

Loss of the nitro group (NO₂, 46 mass units) produces a significant fragment at m/z 149 with high relative intensity (40-60%) [23] [24]. This fragmentation pathway demonstrates the lability of the nitro group under mass spectrometric conditions and serves as a diagnostic ion for nitroaromatic compounds [23].

The dioxolane ring undergoes characteristic fragmentation through ring opening and elimination processes. Loss of ethylene oxide (C₂H₄O, 44 mass units) produces a fragment at m/z 151, while loss of ethylene glycol (C₂H₄O₂, 60 mass units) yields m/z 135 [23] [25]. These fragments appear with moderate intensity (20-40%) and confirm the presence of the dioxolane ring system [23].

Sequential fragmentation produces additional diagnostic ions. Loss of both the nitro group and ethylene glycol fragments results in m/z 103 (15-30% intensity), representing the phenyl-CH unit [23] [24]. The dioxolane ring itself can produce a fragment at m/z 73 [C₃H₅O₂]⁺ through cyclization and rearrangement processes [23].

Minor fragmentation pathways include loss of the entire nitrophenyl group, producing fragments associated with the ethylene glycol unit at m/z 45 [C₂H₅O]⁺ [23] [24]. Aromatic fragmentation produces additional phenyl fragments at m/z 51 [C₄H₃]⁺ with moderate intensity (20-35%) [23].

The fragmentation pattern analysis confirms the molecular structure and provides a characteristic fingerprint for identification purposes. The consistent appearance of diagnostic ions at m/z 195, 149, 135, 103, 76, 73, and 51 serves as a reliable identification tool for 2-(4-Nitrophenyl)-1,3-dioxolane in complex mixtures [23] [24].